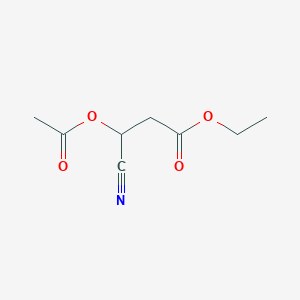![molecular formula C22H28O7 B3366200 [2,5]-DIBENZO-21-CROWN-7 CAS No. 133560-78-8](/img/structure/B3366200.png)
[2,5]-DIBENZO-21-CROWN-7
Descripción general
Descripción
[2,5]-DIBENZO-21-CROWN-7 is a macrocyclic compound belonging to the crown ether family. Crown ethers are known for their ability to form stable complexes with various cations, particularly alkali and alkaline earth metal ions. The unique structure of this compound, which includes two benzene rings and a 21-membered ring containing seven oxygen atoms, allows it to selectively bind specific ions, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,5]-DIBENZO-21-CROWN-7 typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of catechol with diethylene glycol dichloride in the presence of a base such as potassium carbonate. The reaction proceeds through a series of nucleophilic substitutions and cyclization steps to form the crown ether structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: [2,5]-DIBENZO-21-CROWN-7 undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions, particularly potassium and sodium ions.
Substitution Reactions: The benzene rings can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction: The ether linkages can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Complexation: Typically involves the use of metal salts such as potassium chloride or sodium nitrate in aqueous or organic solvents.
Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Major Products:
Complexation: Metal-crown ether complexes.
Substitution Reactions: Substituted benzene derivatives.
Oxidation and Reduction: Oxidized or reduced crown ether derivatives.
Aplicaciones Científicas De Investigación
[2,5]-DIBENZO-21-CROWN-7 has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the separation of metal ions.
Biology: Employed in the study of ion transport mechanisms across biological membranes.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the extraction and purification of metals, as well as in the development of sensors and analytical devices.
Mecanismo De Acción
The primary mechanism of action of [2,5]-DIBENZO-21-CROWN-7 involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ion, effectively encapsulating it within the macrocyclic structure. This complexation alters the chemical and physical properties of the metal ion, facilitating its transport, separation, or detection. The molecular targets are typically metal cations, and the pathways involved include ion exchange and phase transfer processes.
Comparación Con Compuestos Similares
- 18-CROWN-6: Another crown ether with six oxygen atoms in an 18-membered ring. It is known for its high affinity for potassium ions.
- 15-CROWN-5: A smaller crown ether with five oxygen atoms in a 15-membered ring, selective for sodium ions.
- 12-CROWN-4: A crown ether with four oxygen atoms in a 12-membered ring, selective for lithium ions.
Uniqueness of [2,5]-DIBENZO-21-CROWN-7: The presence of two benzene rings in this compound provides additional stability and selectivity in complexation reactions. This structural feature distinguishes it from other crown ethers and enhances its utility in specific applications, such as the selective extraction of metal ions and the development of specialized sensors.
Propiedades
IUPAC Name |
2,5,12,15,18,21,24-heptaoxatricyclo[23.4.0.06,11]nonacosa-1(29),6,8,10,25,27-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-3-7-21-19(5-1)26-15-13-24-11-9-23-10-12-25-14-16-27-20-6-2-4-8-22(20)29-18-17-28-21/h1-8H,9-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXZOHRNCJWKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCOC3=CC=CC=C3OCCOCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369242 | |
| Record name | ST50759413 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133560-78-8 | |
| Record name | ST50759413 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(Dimethylamino)methyl]phenylacetonitrile](/img/structure/B3366154.png)









